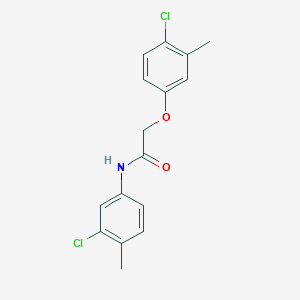
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CM-32, and it is a potent inhibitor of the protein kinase CK2. CK2 is a ubiquitous protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Advanced Oxidation Processes (AOPs) in Environmental Remediation
Advanced oxidation processes are a focus of research for the degradation of recalcitrant compounds, including pharmaceuticals like acetaminophen, in aquatic environments. These studies explore the kinetics, mechanisms, by-products, and biotoxicity of the degradation pathways. AOPs have shown potential in treating water contaminated with various pharmaceuticals, leading to the formation of different by-products, some of which were found to be mutagenic or toxic to aquatic organisms. This approach can potentially be applied to study the degradation and environmental impact of 2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide (Qutob et al., 2022).
Environmental Fate and Toxicity of Organic Pollutants
Research on the environmental fate, behavior, and toxicity of organic pollutants, such as parabens and acetaminophen, highlights the persistence of these compounds in aquatic environments and their potential toxic effects on wildlife and humans. Studies in this area investigate the biodegradation, adsorption, and transformation pathways of organic pollutants, which can inform similar studies on this compound to assess its environmental impact and degradation behavior (Haman et al., 2015).
Pharmacological and Toxicological Studies
While pharmacological and toxicological studies of specific compounds such as ketamine and its metabolites focus on their mechanisms of action and potential adverse effects, they also provide a framework for investigating new compounds. These studies include assessments of analgesic, anti-inflammatory, and antidepressant actions, as well as the investigation of side effects and metabolic pathways. This research methodology could be applied to this compound to understand its biological activity and safety profile (Zanos et al., 2018).
Monitoring and Risk Assessment of Water Pollutants
Studies on the monitoring of water pollutants identified by EU guidelines, including a variety of organic compounds, underscore the importance of assessing the occurrence, concentration levels, and potential health risks of pollutants in aquatic environments. This research is crucial for regulatory purposes and for ensuring the safety of water resources. Similar methodologies can be employed to monitor the presence and assess the risk of this compound in water bodies (Sousa et al., 2018).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-4-12(8-15(10)18)19-16(20)9-21-13-5-6-14(17)11(2)7-13/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBWKEUQQOUMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B5599987.png)


![6-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-5-sulfonamide hydrochloride](/img/structure/B5599999.png)



![7-benzyl-8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5600023.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B5600033.png)

![5-allyl-2-[(2-chlorobenzyl)thio]-6-hydroxy-4(3H)-pyrimidinone](/img/structure/B5600038.png)
![3-isopropyl-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5600043.png)
![N-{2-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}methanesulfonamide](/img/structure/B5600052.png)
![3-(1,3-benzothiazol-2-yl)-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5600055.png)